![molecular formula C13H18ClN3O B1361036 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one CAS No. 886363-81-1](/img/structure/B1361036.png)
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
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Description
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one, commonly known as 3-APCP, is a synthetic organic compound that has been used in various scientific research applications. The compound has been studied for its potential pharmacological properties and its ability to act as a molecular scaffold for drug discovery. 3-APCP is a versatile compound that has been used in a variety of laboratory experiments, from drug development to biochemical research. In
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Research has explored the synthesis of related compounds, such as 3-(pyridin-3-yloxyl)-1,2-epoxypropane, indicating a focus on exploring diverse synthetic routes and modifications of similar structures (Hon, 2013).
Structural and Spectroscopic Analysis : Investigations include the molecular structure and spectroscopic analysis of similar compounds, providing insights into their chemical properties and potential applications (Sivakumar et al., 2021).
Biological and Pharmacological Studies
Antimicrobial and Antifungal Effects : Certain derivatives, such as triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl moiety, have been examined for their antibacterial and insecticidal activities, suggesting potential biological applications (Holla et al., 2006).
Inhibitor Properties : Various studies have focused on the inhibitor properties of similar compounds, such as IκB kinase-β inhibitors, revealing their potential use in targeting specific biological pathways (Latli et al., 2016).
Chemical and Material Science Applications
Molecular Docking and Synthesis for Receptor Studies : Synthesis of benzo[b]thiophen derivatives with related structural features and their docking studies on serotonin receptors indicate applications in material science and drug development (Pessoa‐Mahana et al., 2012).
Supramolecular Structures : Research into the supramolecular structures of related compounds, such as 3-(2-amino-6-chloropyrimidin-4-yl) derivatives, contributes to the understanding of molecular packing and base pairing, which is crucial in nucleic acid structures and their functions (Cheng et al., 2011).
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17/h1-2,9,11H,3-8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZQQJHMHCTRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649608 |
Source
|
Record name | 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one | |
CAS RN |
886363-81-1 |
Source
|
Record name | 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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